Iodobenzene-13C6

Catalog No.
S960183
CAS No.
104130-35-0
M.F
C6H5I
M. Wt
209.965
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodobenzene-13C6

CAS Number

104130-35-0

Product Name

Iodobenzene-13C6

IUPAC Name

iodo(1,2,3,4,5,6-13C6)cyclohexatriene

Molecular Formula

C6H5I

Molecular Weight

209.965

InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

SNHMUERNLJLMHN-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)I

Synonyms

1-Iodobenzene-13C6; Benzene-13C6 Iodide; NSC 9244-13C6; Phenyl-13C6 Iodide;

Iodobenzene-13C6 is a stable isotope-labeled (SIL) aromatic compound where all six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift (+6 Da) from its unlabeled counterpart, making it an invaluable tool for applications requiring precise molecular tracking. Its primary value lies in its dual function as both a high-purity internal standard for quantitative mass spectrometry and as a highly reactive precursor for introducing a 13C6-phenyl moiety into complex molecules via modern synthetic methods like palladium-catalyzed cross-coupling reactions. [REFS-1, REFS-2]

Substituting Iodobenzene-13C6 with unlabeled iodobenzene is unviable for any application requiring isotopic tracing or its use as an internal standard, as the absence of a mass difference makes it undetectable against an unlabeled analyte. While seemingly similar, substitution with deuterium-labeled iodobenzene (Iodobenzene-d5) is often inappropriate for two critical reasons. First, the large relative mass difference between hydrogen and deuterium can cause a significant kinetic isotope effect (KIE) that alters reaction rates, confounding mechanistic studies. [1] Second, deuterium labeling can cause slight shifts in chromatographic retention time relative to the unlabeled analyte, which compromises the precise compensation for matrix effects required for accurate quantification in LC-MS analysis. [2] Furthermore, using a less reactive precursor like Bromobenzene-13C6 would necessitate harsher reaction conditions in cross-coupling synthesis, risking lower yields and decomposition of sensitive functional groups.

Superior Analytical Accuracy: Perfect Co-Elution Minimizes Matrix Effects in LC-MS

In quantitative LC-MS/MS, the primary function of a stable isotope-labeled internal standard (SIL-IS) is to compensate for signal variations caused by matrix effects. Because 13C isotopes have virtually no effect on physicochemical properties, Iodobenzene-13C6 co-elutes perfectly with its unlabeled analog. In contrast, deuterium-labeled standards (e.g., Iodobenzene-d5) often exhibit slight chromatographic separation from the analyte. This separation can expose the standard and the analyte to different matrix environments as they elute, impairing the standard's ability to accurately correct for ion suppression or enhancement and leading to reduced precision and accuracy. [1]

Evidence DimensionChromatographic Co-elution with Analyte
Target Compound DataComplete co-elution, enabling optimal compensation for matrix effects.
Comparator Or BaselineDeuterium (2H) labeled standards: Often exhibit partial or complete chromatographic separation from the analyte.
Quantified DifferenceQualitative but critical; co-elution for 13C vs. potential separation for 2H.
ConditionsUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) bioanalysis.

For regulated bioanalysis (e.g., ADME/Tox studies), failure to perfectly compensate for matrix effects leads to unreliable, irreproducible data and potential rejection of study results.

Minimized Kinetic Perturbation for Unbiased Mechanistic Studies

When used as a tracer in mechanistic studies, an isotopic label should not significantly alter the reaction's intrinsic kinetics. The kinetic isotope effect (KIE), the ratio of reaction rates between light (kL) and heavy (kH) isotopologues, is minimal for carbon-13. The rate of a reaction involving a 12C atom is typically only 4% faster than one involving a 13C atom (KIE ≈ 1.04). In stark contrast, replacing hydrogen with deuterium can slow a reaction by a factor of 6 to 10 (KIE ≈ 6–10), as the C-H bond is broken more easily than the stronger C-D bond. [1]

Evidence DimensionKinetic Isotope Effect (KIE = k_light / k_heavy)
Target Compound Datak_12C / k_13C ≈ 1.04
Comparator Or BaselineDeuterium (2H) Labeling: k_1H / k_2H ≈ 6 to 10 for reactions involving C-H bond cleavage.
Quantified DifferenceThe KIE for 13C is over an order of magnitude smaller than the typical primary KIE for deuterium.
ConditionsChemical reactions involving the cleavage of a bond to the isotopically labeled atom in the rate-determining step.

Using a 13C6 label ensures that the observed reaction pathway and kinetics are representative of the unlabeled system, providing mechanistically sound data, whereas a deuterium label could lead to fundamentally incorrect conclusions.

Superior Precursor Reactivity for Efficient Cross-Coupling Synthesis

The efficiency of widely used palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is highly dependent on the reactivity of the aryl halide precursor. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond strength of the carbon-halogen bond dictates the ease of this step, with the C-I bond being significantly weaker and more reactive than C-Br or C-Cl bonds. This allows reactions with Iodobenzene-13C6 to proceed under much milder conditions (e.g., lower temperatures, broader functional group tolerance) than would be possible with Bromobenzene-13C6 or Chlorobenzene-13C6. [REFS-1, REFS-2]

Evidence DimensionRelative Reactivity in Pd-Catalyzed Oxidative Addition
Target Compound DataHigh (Reactivity Order: C-I > C-Br > C-Cl)
Comparator Or BaselineBromobenzene-13C6 (Medium), Chlorobenzene-13C6 (Low)
Quantified DifferenceNot expressed as a single number, but universally recognized in the field to enable milder reaction conditions, often avoiding the need for highly specialized, expensive ligands required for less reactive halides.
ConditionsPalladium-catalyzed cross-coupling reactions.

For multi-step synthesis of complex molecules like APIs, using a more reactive precursor allows for milder process conditions, which improves energy efficiency, protects sensitive functional groups, and can increase overall yield and purity, directly impacting manufacturing costs and feasibility.

Isotope Dilution Mass Spectrometry (IDMS) for Regulated Bioanalysis

Where the highest level of accuracy and precision in quantifying drugs, metabolites, or environmental contaminants in complex biological matrices (e.g., plasma, urine) is required. The complete co-elution of Iodobenzene-13C6 (as a standard for a 13C6-labeled analyte) with its unlabeled counterpart ensures the most reliable correction for matrix-induced signal variability.

Elucidation of Reaction Mechanisms in Catalysis and Process Chemistry

For tracing the fate of a phenyl group through a complex reaction sequence without significantly altering the system's natural kinetics. The minimal kinetic isotope effect of the 13C label makes it the correct choice for generating data that accurately reflects the behavior of the unlabeled system. [1]

Synthesis of 13C-Labeled APIs and Complex Probes

As a key starting material in the synthesis of complex, fully 13C-ring-labeled molecules for metabolism and disposition studies. The high reactivity of the carbon-iodine bond facilitates efficient incorporation of the labeled phenyl ring via cross-coupling reactions under mild conditions compatible with sensitive, highly functionalized intermediates.

XLogP3

3.2

Wikipedia

1-Iodo(~13~C_6_)benzene

Dates

Last modified: 08-15-2023

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